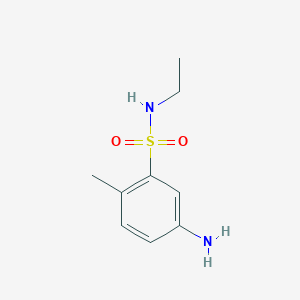
3-(4-Aminophenyl)piperidine-2,6-dione
Vue d'ensemble
Description
“3-(4-Aminophenyl)piperidine-2,6-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It contains a terminal amine group, which allows rapid conjugation with carboxyl linkers via peptide coupling reactions . It is a basic building block for making a protein degrader library .
Synthesis Analysis
The synthesis of piperidine-2,6-diones, including “3-(4-Aminophenyl)piperidine-2,6-dione”, can be readily achieved on a kilo-scale . The method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .Molecular Structure Analysis
The molecular structure of “3-(4-Aminophenyl)piperidine-2,6-dione” is represented by the InChI code1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) . The molecular weight is 204.23 . Chemical Reactions Analysis
“3-(4-Aminophenyl)piperidine-2,6-dione” is amenable for linker attachment via reductive amination . It is also used in the development of Thalidomide-based PROTACs .Applications De Recherche Scientifique
Synthesis and Aromatase Inhibition
3-(4-Aminophenyl)piperidine-2,6-dione has been synthesized and evaluated for its potential in inhibiting aromatase, an enzyme critical for estrogen conversion. This compound has shown significant inhibitory activity, making it a potential candidate for treating estrogen-dependent diseases like breast cancer (Hartmann et al., 1992).
Metabolism Studies
The metabolism of aminoglutethimide, a compound related to 3-(4-Aminophenyl)piperidine-2,6-dione, has been studied extensively. These studies help in understanding the biological fate and potential efficacy of such compounds in human therapeutic applications (Foster et al., 1984).
Enantiomeric Separation
Research has been conducted on the enantiomeric separation of compounds like 3-(4-Aminophenyl)piperidine-2,6-dione. This separation is crucial for understanding the specific activity of each enantiomer, which can lead to more targeted and effective therapeutic uses (Overbeke et al., 1997).
Hypolipidemic Activity
Derivatives of 3-(4-Aminophenyl)piperidine-2,6-dione have been investigated for their hypolipidemic activity. This research is significant for developing new treatments for hyperlipidemia and associated cardiovascular diseases (Murthy et al., 1986).
Synthesis of Phthalocyanines
Studies have explored the use of N-(3,4-dicyanophenyl)piperidine-2,6-dione, a related compound, in the synthesis of phthalocyanines. These compounds are valuable in material science and photodynamic therapy (Gauna et al., 2012).
Safety And Hazards
The compound has several hazard statements including H315, H319, H335, and H360 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The future directions of “3-(4-Aminophenyl)piperidine-2,6-dione” are likely to be in the area of protein degradation. As a functionalized cereblon ligand, it is a basic building block for the development of a protein degrader library . This suggests potential applications in the field of targeted protein degradation .
Propriétés
IUPAC Name |
3-(4-aminophenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPHIBFEJRVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546041 | |
| Record name | 3-(4-Aminophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)piperidine-2,6-dione | |
CAS RN |
92137-90-1 | |
| Record name | 3-(4-Aminophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-](/img/structure/B3058769.png)

![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)
![2-(bis(2-hydroxyethyl)amino)ethanol; (4E)-4-[(2-hydroxy-5-methyl-phenyl)hydrazinylidene]-3-oxo-naphthalene-1-sulfonic acid](/img/structure/B3058773.png)

![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)




![Acetamide, N-[4-(ethylamino)phenyl]-](/img/structure/B3058784.png)
